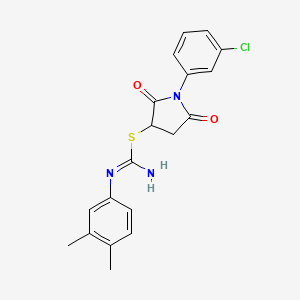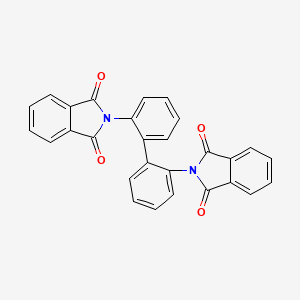![molecular formula C13H8I2N2O3 B11559998 2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol](/img/structure/B11559998.png)
2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol is a complex organic compound characterized by the presence of iodine, nitro, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol typically involves the condensation of 4-iodoaniline with 2-iodo-4-nitrobenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different halogen or functional groups replacing the iodine atoms.
Scientific Research Applications
2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and halogen bonds with proteins and nucleic acids, affecting their structure and function. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-6-[(E)-[(4-bromophenyl)imino]methyl]-4-nitrophenol
- 2-Iodo-6-[(E)-[(4-fluorophenyl)imino]methyl]-4-nitrophenol
- 2-Iodo-6-[(E)-[(4-chlorophenyl)imino]methyl]-4-nitrophenol
Uniqueness
2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of nitro and phenol groups also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H8I2N2O3 |
|---|---|
Molecular Weight |
494.02 g/mol |
IUPAC Name |
2-iodo-6-[(4-iodophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8I2N2O3/c14-9-1-3-10(4-2-9)16-7-8-5-11(17(19)20)6-12(15)13(8)18/h1-7,18H |
InChI Key |
WWQZRUUWPQMVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)[N+](=O)[O-])I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11559920.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11559924.png)
![2-(benzylsulfanyl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11559926.png)

![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559930.png)

![N,N'-bis[(E)-(2,6-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11559933.png)
![2-[(2-methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11559934.png)
![2-methyl-N-(2-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11559949.png)
![2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559958.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11559966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11559968.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B11559976.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559982.png)
